![molecular formula C22H25FN6O2 B2408803 7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013991-06-4](/img/structure/B2408803.png)
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures
Research has shown the importance of supramolecular structures in understanding chemical and biological phenomena. For example, the study by Trilleras et al. (2008) discusses compounds with reduced pyridine rings and how their hydrogen bonding leads to supramolecular aggregation modes. These findings highlight the role of peripheral substituents in influencing the aggregation modes, which can be crucial for designing molecules with desired properties for applications in material science and drug design (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2008).
Cytotoxic Activities
Another area of interest is the development of compounds with cytotoxic activities for potential cancer therapies. Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showing potent cytotoxic effects against various cancer cell lines. This research underscores the potential of such compounds in developing new anticancer drugs (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
properties
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-1-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-5-6-11-27-18-19(24-21(27)29-15(3)12-14(2)25-29)26(4)22(31)28(20(18)30)13-16-7-9-17(23)10-8-16/h7-10,12H,5-6,11,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQZPPDQKPNBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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